Cas no 1805508-08-0 (Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate)

Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate
-
- Inchi: 1S/C12H11BrF2N2O2/c1-2-19-10(18)3-7-6-17-9(5-16)11(12(14)15)8(7)4-13/h6,12H,2-4H2,1H3
- InChI Key: OIYAKMZGFCZSIN-UHFFFAOYSA-N
- SMILES: BrCC1C(C(F)F)=C(C#N)N=CC=1CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 359
- XLogP3: 2.2
- Topological Polar Surface Area: 63
Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029039429-1g |
Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate |
1805508-08-0 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029039429-250mg |
Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate |
1805508-08-0 | 95% | 250mg |
$940.80 | 2022-04-01 | |
Alichem | A029039429-500mg |
Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate |
1805508-08-0 | 95% | 500mg |
$1,836.65 | 2022-04-01 |
Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate Related Literature
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
Additional information on Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate
Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate (CAS No. 1805508-08-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate, identified by its CAS number 1805508-08-0, is a highly significant compound in the realm of pharmaceutical chemistry. This heterocyclic derivative features a pyridine core appended with functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromomethyl and difluoromethyl substituents endows the compound with unique reactivity, enabling diverse chemical transformations that are pivotal in drug discovery and development.
The bromomethyl moiety, located at the 4-position of the pyridine ring, serves as a versatile handle for further functionalization. This group can undergo nucleophilic substitution reactions, allowing for the introduction of amines, alcohols, or other nucleophiles, thereby expanding the structural diversity of derivatives. Such modifications are often employed to enhance binding affinity or metabolic stability in drug candidates. In contrast, the difluoromethyl group at the 3-position is known for its ability to modulate pharmacokinetic properties, particularly through its impact on metabolic clearance rates. Compounds incorporating this moiety have been shown to exhibit improved bioavailability and prolonged half-life in vivo.
The cyano group at the 2-position of the pyridine ring contributes to the compound's overall electronic properties and can participate in hydrogen bonding interactions with biological targets. This feature is particularly useful in designing molecules that interact with proteins or nucleic acids via specific hydrogen bonding networks. Additionally, the acetoxy ethyl side chain at the 5-position provides a polar anchor that can enhance solubility and improve pharmacokinetic profiles. Together, these functional groups create a molecular scaffold that is highly adaptable for medicinal chemistry applications.
In recent years, Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate has garnered attention in academic and industrial research due to its utility in synthesizing novel therapeutic agents. For instance, studies have demonstrated its role as a precursor in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromomethyl group allows for facile introduction of hinge-binding residues, while the difluoromethyl group enhances selectivity by reducing off-target interactions. Furthermore, the cyano and acetoxy ethyl groups contribute to optimal pharmacokinetic properties through their influence on molecular shape and charge distribution.
The compound's versatility extends beyond kinase inhibitors; it has also been explored in the synthesis of antiviral and anti-inflammatory agents. Researchers have leveraged its reactive sites to develop molecules that disrupt viral replication cycles or modulate inflammatory pathways. Notably, recent publications highlight its application in generating substituted pyridines with enhanced binding affinity to bacterial enzymes, offering potential treatments for resistant infections. The ability to fine-tune substituents while maintaining core structural integrity makes Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate an indispensable tool in modern drug discovery.
The synthetic methodologies involving this intermediate have seen significant advancements, particularly in flow chemistry and transition-metal-catalyzed reactions. These innovations have not only improved yield but also reduced environmental impact by minimizing waste generation. For example, palladium-catalyzed cross-coupling reactions have enabled efficient introduction of aryl or heteroaryl groups at various positions on the pyridine ring. Such techniques are crucial for producing complex derivatives with tailored biological activities.
The pharmacological potential of Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate has been further explored through computational modeling and high-throughput screening (HTS). These approaches have facilitated rapid identification of lead compounds with optimized pharmacokinetic profiles. Virtual screening techniques have been particularly effective in predicting binding interactions with target proteins, allowing researchers to prioritize synthetic routes based on predicted efficacy.
In conclusion, Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate represents a cornerstone intermediate in pharmaceutical synthesis. Its unique combination of functional groups enables diverse chemical transformations that are essential for developing next-generation therapeutics across multiple disease areas. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is likely to grow even further.
1805508-08-0 (Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate) Related Products
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 81216-14-0(7-bromohept-1-yne)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 4964-69-6(5-Chloroquinaldine)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)


